4-Chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline
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Overview
Description
4-Chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of chlorine, fluorine, methyl, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with various functional groups. For instance, starting with a suitable aniline derivative, chlorination, fluorination, and trifluoromethylation can be sequentially performed under controlled conditions to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized for high yield and purity. The process often includes purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalyst, and halogenating agents like chlorine or bromine under specific conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of halogenated or alkylated products.
Scientific Research Applications
4-Chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for research in pharmacology and toxicology.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the desired pharmacological or toxicological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline include:
- 4-Chloro-3-(trifluoromethyl)aniline
- 4-Fluoro-2-(trifluoromethyl)aniline
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Properties
IUPAC Name |
4-chloro-3-fluoro-2-methyl-6-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF4N/c1-3-6(10)5(9)2-4(7(3)14)8(11,12)13/h2H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDFOUCNAIVFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)Cl)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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